molecular formula C18H22ClN11O3 B133410 3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide CAS No. 144176-48-7

3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide

Cat. No.: B133410
CAS No.: 144176-48-7
M. Wt: 475.9 g/mol
InChI Key: PSGDLBVKPATNTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves multiple steps The starting material, amiloride, undergoes a series of reactions to introduce the aminoethyl and isopropyl groupsThe reaction conditions typically involve the use of organic solvents such as methanol or DMSO and may require heating to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of organic solvents and may require heating or cooling to control the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Mechanism of Action

The mechanism of action of 5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) involves its interaction with the alpha 2-adrenergic receptor. This compound accelerates the rate of dissociation of [3H]yohimbine from the receptor, indicating that it acts as an allosteric modulator. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site, thereby altering the receptor’s conformation and affecting its interaction with ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(N-2’-Aminoethyl-N’-isopropyl)amiloride-N-(4’'-azidosalicylamide) is unique due to its specific ability to modulate the alpha 2-adrenergic receptor allosterically, which is not observed in other similar compounds. This makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .

Properties

CAS No.

144176-48-7

Molecular Formula

C18H22ClN11O3

Molecular Weight

475.9 g/mol

IUPAC Name

3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[(E)-[(4-azido-2-hydroxybenzoyl)hydrazinylidene]methyl]-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C18H22ClN11O3/c1-9(2)30(6-5-20)16-14(19)25-13(15(21)26-16)18(33)23-8-24-28-17(32)11-4-3-10(27-29-22)7-12(11)31/h3-4,7-9,31H,5-6,20H2,1-2H3,(H2,21,26)(H,28,32)(H,23,24,33)

InChI Key

PSGDLBVKPATNTL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)/N=C\NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)NC=NNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

Canonical SMILES

CC(C)N(CCN)C1=NC(=C(N=C1Cl)C(=O)N=CNNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)N

Synonyms

5-(N-2'-aminoethyl-N'-isopropyl)amiloride-N-(4''-azidosalicylamide)

Origin of Product

United States

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